molecular formula C16H15Cl2N3O3 B14931147 N-(2,3-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carboxamide

N-(2,3-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carboxamide

Katalognummer: B14931147
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: QRGUXMVCUYSFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE is a chemical compound with a complex structure that includes dichlorophenyl, furoyl, and piperazinecarboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazinecarboxamide to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H15Cl2N3O3

Molekulargewicht

368.2 g/mol

IUPAC-Name

N-(2,3-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-3-1-4-12(14(11)18)19-16(23)21-8-6-20(7-9-21)15(22)13-5-2-10-24-13/h1-5,10H,6-9H2,(H,19,23)

InChI-Schlüssel

QRGUXMVCUYSFDF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.